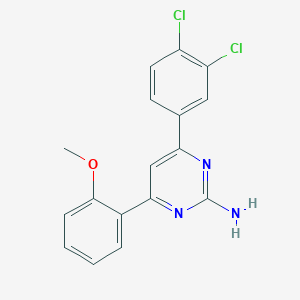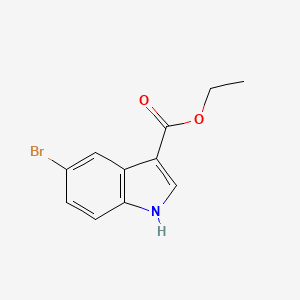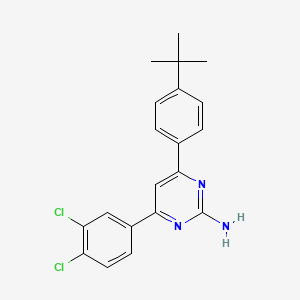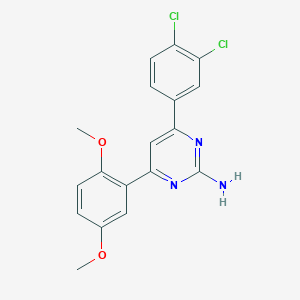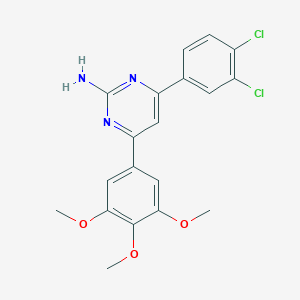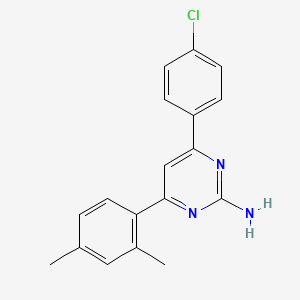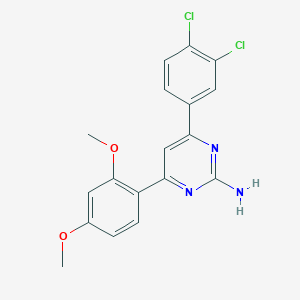
4-(3,4-Dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, commonly referred to as 4-DCP-DMP, is a synthetic compound that has been studied for its potential applications in scientific research. 4-DCP-DMP has been used in a variety of research applications, including its use as a substrate for enzyme assays, as a reagent in organic synthesis, and as a ligand in receptor-binding assays.
Applications De Recherche Scientifique
4-DCP-DMP has been used in a variety of scientific research applications, including its use as a substrate for enzyme assays, as a reagent in organic synthesis, and as a ligand in receptor-binding assays. 4-DCP-DMP has been used in enzyme assays to study the activity of enzymes such as catechol-O-methyltransferase, cytochrome P450, and monoamine oxidase. 4-DCP-DMP has also been used as a reagent in the synthesis of a variety of compounds, including the synthesis of 4-chloro-6-methoxyphenylpyrimidin-2-amine and 4-chloro-6-methoxyphenylpyrimidin-2-amine derivatives. Finally, 4-DCP-DMP has been used as a ligand in receptor-binding assays to study the binding of various compounds to their target receptors.
Mécanisme D'action
The mechanism of action of 4-DCP-DMP is not yet fully understood. However, it is believed that 4-DCP-DMP acts as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme that is involved in the metabolism of catecholamines, such as dopamine and norepinephrine. It is thought that 4-DCP-DMP binds to the active site of COMT and prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DCP-DMP are not yet fully understood. However, it is believed that 4-DCP-DMP may have a variety of effects on the body, including the inhibition of catechol-O-methyltransferase (COMT) and the inhibition of monoamine oxidase (MAO). In addition, 4-DCP-DMP has been shown to have anti-inflammatory and anti-oxidant properties, as well as to have the potential to modulate the activity of the serotonin transporter.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-DCP-DMP in lab experiments include its high purity and its ability to be synthesized in high yields. Additionally, 4-DCP-DMP has been shown to be a useful substrate for enzyme assays and a useful reagent in organic synthesis. However, there are some limitations to using 4-DCP-DMP in lab experiments, such as its potential to cause adverse effects in humans, its potential to bind to other compounds, and its potential to interfere with other biochemical processes.
Orientations Futures
Given the potential applications of 4-DCP-DMP in scientific research, there are a number of possible future directions for its use. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential use as a biomarker for disease. Additionally, further studies are needed to explore the potential for 4-DCP-DMP to bind to other compounds and to interfere with other biochemical processes. Finally, further studies are needed to explore the potential for 4-DCP-DMP to cause adverse effects in humans.
Méthodes De Synthèse
4-DCP-DMP can be synthesized using a variety of methods, including the reductive amination of 4-chloro-6-methoxyphenylpyrimidin-2-amine with 3,4-dichlorophenyl-dimethylformamide. This method has been used to produce 4-DCP-DMP in high yields and with high purity. Other methods for the synthesis of 4-DCP-DMP include the reaction of 4-chloro-6-methoxyphenylpyrimidin-2-amine with 3,4-dichlorophenyl isocyanate, the reaction of 3,4-dichlorophenyl isocyanate with 4-chloro-6-methoxyphenylpyrimidin-2-amine, and the reaction of 4-chloro-6-methoxyphenylpyrimidin-2-amine with 3,4-dichlorobenzaldehyde.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-24-11-4-5-12(17(8-11)25-2)16-9-15(22-18(21)23-16)10-3-6-13(19)14(20)7-10/h3-9H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHPTRGBWYGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

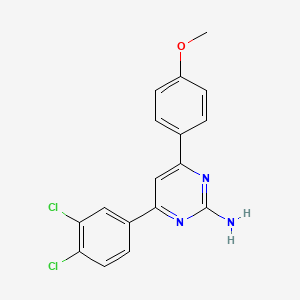
![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)
